molecular formula C13H18O2 B11965126 tert-Butyl 2-phenylpropionate CAS No. 2901-11-3

tert-Butyl 2-phenylpropionate

Cat. No.: B11965126
CAS No.: 2901-11-3
M. Wt: 206.28 g/mol
InChI Key: ANRMTVJCEZBLMH-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenylpropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound features a tert-butyl group attached to the ester functional group, which is linked to a phenylpropanoate moiety. The presence of the tert-butyl group imparts unique chemical properties to the compound, making it valuable in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-phenylpropanoate typically involves the esterification of 2-phenylpropanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-phenylpropanoate can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient large-scale production of the ester with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-phenylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-phenylpropanoic acid and tert-butyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Hydrolysis: 2-phenylpropanoic acid and tert-butyl alcohol.

    Transesterification: A new ester and the corresponding alcohol.

    Reduction: 2-phenylpropanol.

Scientific Research Applications

tert-Butyl 2-phenylpropanoate finds applications in various scientific research fields, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also employed in the study of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a prodrug that can be metabolized to release active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-phenylpropanoate primarily involves its hydrolysis to release 2-phenylpropanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of water, catalyzed by either an acid or a base. The resulting 2-phenylpropanoic acid can then interact with various molecular targets and pathways, depending on the specific application or biological system.

Comparison with Similar Compounds

    Methyl 2-phenylpropanoate: Similar ester structure but with a methyl group instead of a tert-butyl group.

    Ethyl 2-phenylpropanoate: Similar ester structure but with an ethyl group instead of a tert-butyl group.

    tert-Butyl benzoate: Similar ester structure but with a benzoate moiety instead of a phenylpropanoate moiety.

Uniqueness: tert-Butyl 2-phenylpropanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective esterification or transesterification is desired, as well as in applications requiring enhanced stability.

Properties

CAS No.

2901-11-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

tert-butyl 2-phenylpropanoate

InChI

InChI=1S/C13H18O2/c1-10(11-8-6-5-7-9-11)12(14)15-13(2,3)4/h5-10H,1-4H3

InChI Key

ANRMTVJCEZBLMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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